Bienvenue dans la boutique en ligne BenchChem!

4-oxo-N,4-diphenylbutanamide

Neurodegeneration MAO-B inhibition Parkinson's disease

4-Oxo-N,4-diphenylbutanamide (CAS 17649-94-4, C16H15NO2) is a small-molecule amide scaffold that serves as the pharmacophoric core of a newly characterized series of reversible, selective monoamine oxidase B (MAO‑B) inhibitors with concomitant anti‑acetylcholinesterase (AChE) activity. Unlike traditional irreversible MAO‑B inhibitors, compounds built on this scaffold achieve nanomolar potency while retaining enzymatic reversibility, a property that directly addresses the off‑target safety liabilities that have limited the chronic use of first‑generation agents.

Molecular Formula C16H15NO2
Molecular Weight 253.29g/mol
Cat. No. B514920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-N,4-diphenylbutanamide
Molecular FormulaC16H15NO2
Molecular Weight253.29g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C16H15NO2/c18-15(13-7-3-1-4-8-13)11-12-16(19)17-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)
InChIKeyDFJJWGIIYISGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility22.5 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-N,4-diphenylbutanamide: A Core Scaffold for Next-Generation Neurodegenerative Therapeutics


4-Oxo-N,4-diphenylbutanamide (CAS 17649-94-4, C16H15NO2) is a small-molecule amide scaffold that serves as the pharmacophoric core of a newly characterized series of reversible, selective monoamine oxidase B (MAO‑B) inhibitors with concomitant anti‑acetylcholinesterase (AChE) activity [1]. Unlike traditional irreversible MAO‑B inhibitors, compounds built on this scaffold achieve nanomolar potency while retaining enzymatic reversibility, a property that directly addresses the off‑target safety liabilities that have limited the chronic use of first‑generation agents [1]. The unsubstituted parent compound is commercially offered as a research‑grade reference standard, enabling systematic structure–activity relationship (SAR) exploration in neurodegenerative disease programs [2].

Why 4-Oxo-N,4-diphenylbutanamide Derivatives Cannot Be Replaced by Generic MAO‑B or Cholinesterase Inhibitors


Class‑level substitution with standard MAO‑B inhibitors (e.g., selegiline, rasagiline) or single‑target AChE inhibitors (e.g., donepezil) fails to recapitulate the unique polypharmacology of the 4‑oxo‑N,4‑diphenylbutanamide series [1]. The prototypical irreversible MAO‑B inhibitors form a covalent adduct with the FAD cofactor, leading to prolonged enzyme inactivation that cannot be rapidly reversed in the event of a hypertensive crisis or dietary tyramine interaction [1]. In contrast, the 4‑oxo‑N,4‑diphenylbutanamide derivatives characterized by Jana et al. (2023) demonstrate fully reversible MAO‑B inhibition (IC50 = 11.54 ± 0.64 nM for lead compound 6m) while simultaneously inhibiting AChE in a single chemical entity [1]. This dual‑target, reversible mechanism is not replicable by simply co‑dosing existing drugs; the fragment‑based design that fused the diphenylbutanamide core with substituted piperazine/piperidine motifs generated a unique structure–activity topography that dictates both potency and selectivity [1]. Consequently, procurement of the authentic 4‑oxo‑N,4‑diphenylbutanamide scaffold is prerequisite for any SAR campaign aiming to build upon these differentiated pharmacological features.

Quantitative Differentiation of 4-Oxo-N,4-diphenylbutanamide-Derived Compounds Versus Clinical‑Stage MAO‑B Inhibitors


Reversible MAO‑B Inhibition Potency: Head‑to‑Head Comparison with KDS2010 and Safinamide

The most potent 4‑oxo‑N,4‑diphenylbutanamide derivative (compound 6m) inhibited human MAO‑B with an IC50 of 11.54 ± 0.64 nM [1]. In a cross‑study comparison, this is equipotent to the advanced reversible inhibitor KDS2010 (IC50 = 7.6 nM) [2] and approximately 10‑fold more potent than the clinically approved reversible inhibitor safinamide (MAO‑B IC50 ≈ 100 nM) [3]. Critically, compound 6m achieved this potency while maintaining full reversibility as demonstrated by dialysis recovery experiments, distinguishing it from irreversible standards such as selegiline and rasagiline [1].

Neurodegeneration MAO-B inhibition Parkinson's disease

Selectivity Index for MAO‑B over MAO‑A: Intra‑Series and Cross‑Class Comparison

The 4‑oxo‑N,4‑diphenylbutanamide series was designed with fragment‑based guidance to achieve high MAO‑B versus MAO‑A selectivity [1]. Compound 6m and its congeners (6b, 6h, 6j, 6n, 6p) were tested in parallel against MAO‑A, with all compounds displaying negligible MAO‑A inhibition at concentrations that fully blocked MAO‑B [1]. Although exact selectivity indices are not reported numerically in the abstract, the study designates the compounds as 'selective MAO‑B inhibitors,' a claim substantiated by the structural rationale (fragment‑based design targeting the MAO‑B entrance cavity) [1]. This contrasts with the non‑selective, irreversible MAO inhibitor phenelzine, which inhibits both MAO‑A and MAO‑B with IC50 values in the low micromolar range, leading to severe dietary restrictions [2].

Isoform selectivity MAO-A Safety pharmacology

Concomitant Anti‑Acetylcholinesterase Activity: A Dual‑Target Advantage Not Shared by Standard MAO‑B Inhibitors

All active 4‑oxo‑N,4‑diphenylbutanamide derivatives reported by Jana et al. (2023) exhibited simultaneous AChE inhibition in addition to MAO‑B blockade [1]. This dual‑target profile was an explicit design objective of the fragment‑based campaign, not a serendipitous finding [1]. In contrast, the clinically dominant MAO‑B inhibitors selegiline and rasagiline possess negligible AChE activity [2], and the cholinesterase inhibitor donepezil lacks MAO‑B activity [3]. Achieving both activities within a single chemical entity potentially simplifies polypharmacy regimens for Alzheimer's disease, where both MAO‑B and cholinesterase pathways are validated therapeutic targets [1].

Alzheimer's disease Acetylcholinesterase Multi-target directed ligand

Neuroprotective Efficacy in Cellular Models: Compound 6m vs. Untreated Control

In the 2023 study, compound 6m was identified as the derivative conferring the 'best neuroprotection' in a cellular model relevant to neurodegeneration [1]. Although the precise quantitative metric (e.g., % viability, EC50) is not detailed in the publicly available abstract, the authors explicitly rank‑ordered the synthesized 4‑oxo‑N‑4‑diphenyl butanamide series for neuroprotective efficacy, with 6m outperforming all other congeners including 6b, 6h, 6j, 6n, and 6p [1]. This intra‑series hierarchy provides a clear differential map for medicinal chemists selecting a starting scaffold for lead optimization: 6m's structural features (substitution pattern on the phenyl ring and the linked amine moiety) are associated with maximal neuroprotection [1].

Neuroprotection SH-SY5Y Oxidative stress

Synthetic Tractability and Commercial Availability vs. Closely Related γ‑Keto Amide Scaffolds

4-Oxo-N,4-diphenylbutanamide is catalogued as a discrete research compound by major chemical suppliers with a purity specification of ≥95% (AldrichCPR grade) [1]. This contrasts with the more synthetically elaborate atorvastatin intermediate 4-(4-fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, which requires a multi‑step condensation sequence and is not readily available as a screening‑grade building block [2]. The unsubstituted diphenyl scaffold also avoids the chiral complexity of β‑substituted analogs, enabling rapid analoging through parallel amidation or Suzuki coupling at the phenyl rings [1]. For laboratories with limited synthetic bandwidth, the off‑the‑shelf availability of the parent scaffold reduces lead‑generation cycle times compared to fully custom synthesis of related γ‑keto amides [1].

Medicinal chemistry Chemical procurement SAR exploration

High-Impact Application Scenarios for 4-Oxo-N,4-diphenylbutanamide in Drug Discovery


Fragment‑Based Lead Optimization for Dual MAO‑B/AChE Multitarget‑Directed Ligands (MTDLs)

The 4‑oxo‑N,4‑diphenylbutanamide scaffold was explicitly designed through fragment‑based drug design to simultaneously engage MAO‑B and AChE [1]. Medicinal chemistry teams developing MTDLs for Alzheimer's disease can procure the parent scaffold as a validated starting point, then systematically explore substitutions on the N‑phenyl and 4‑phenyl rings to tune the dual‑activity ratio and selectivity. The published SAR landscape (compounds 6b–6p) provides a ready‑made map of which vector modifications preserve or enhance MAO‑B potency and AChE co‑inhibition [1].

Reversible MAO‑B Probe for Safety Pharmacology and Toxicology Screening

Because the 4‑oxo‑N,4‑diphenylbutanamide series exhibits reversible MAO‑B inhibition (confirmed by enzyme activity recovery upon dialysis), it serves as an excellent chemical probe for differentiating on‑target pharmacology from covalent off‑target effects [1]. Contract research organizations and pharmaceutical safety pharmacology groups can use the parent compound or its representative analog 6m as a reversible comparator when profiling irreversible MAO‑B inhibitors (e.g., selegiline) in cardiovascular or dietary‑interaction safety panels [1].

Chemical Biology Tool for Dissecting MAO‑B vs. AChE Contributions in Neurodegenerative Models

The dual‑activity profile of the 4‑oxo‑N,4‑diphenylbutanamide derivatives enables researchers to interrogate the synergistic versus additive effects of MAO‑B and AChE blockade in a single molecule, without the confounding variables introduced by co‑dosing two separate inhibitors [1]. Academic neuroscience laboratories studying oxidative stress‑mediated neurodegeneration can employ the series to test whether combined MAO‑B/AChE inhibition yields supra‑additive neuroprotection in primary neuron or iPSC‑derived models [1].

Synthetic Methodology Development Using a Readily Accessible γ‑Keto Amide Substrate

With its commercial availability and achiral, bifunctional structure (ketone at C4, amide at C1), 4‑oxo‑N,4‑diphenylbutanamide is an ideal substrate for developing novel amidation, reduction, or cross‑coupling methodologies [2]. Process chemistry groups can use the compound as a benchmark substrate to demonstrate the functional‑group tolerance and scalability of new catalytic transformations, given its stability and well‑defined analytical fingerprint [2].

Quote Request

Request a Quote for 4-oxo-N,4-diphenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.